Sodium hydroxide tetrahydrate

描述

属性

CAS 编号 |

23340-32-1 |

|---|---|

分子式 |

H9NaO5 |

分子量 |

112.06 g/mol |

IUPAC 名称 |

sodium;hydroxide;tetrahydrate |

InChI |

InChI=1S/Na.5H2O/h;5*1H2/q+1;;;;;/p-1 |

InChI 键 |

QNWKDKZDODZBCV-UHFFFAOYSA-M |

规范 SMILES |

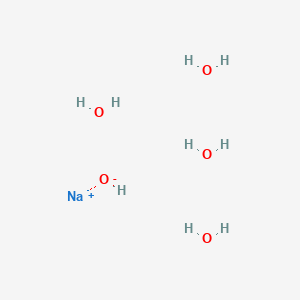

O.O.O.O.[OH-].[Na+] |

产品来源 |

United States |

准备方法

合成路线和反应条件: 氢氧化钠四水合物可以通过将无水氢氧化钠溶解在水中并使溶液结晶来合成。结晶过程通常在低温下进行,以确保形成四水合物形式。反应可以表示为:[ \text{NaOH (s)} + 4\text{H}2\text{O (l)} \rightarrow \text{NaOH} \cdot 4\text{H}_2\text{O (s)} ]

工业生产方法: 在工业上,氢氧化钠通过氯碱法生产,该方法涉及盐水(氯化钠溶液)的电解。该工艺生成氢氧化钠、氯气和氢气。 然后可以将生产的氢氧化钠溶解在水中并结晶以获得四水合物形式 {_svg_2}.

反应类型:

中和: 氢氧化钠四水合物与酸反应生成盐和水。例如,与盐酸反应:[ \text{NaOH} \cdot 4\text{H}2\text{O (s)} + \text{HCl (aq)} \rightarrow \text{NaCl (aq)} + 5\text{H}_2\text{O (l)} ]

氧化还原: 氢氧化钠可以参与氧化还原反应,例如与铝反应生成铝酸钠和氢气:[ 2\text{Al (s)} + 2\text{NaOH} \cdot 4\text{H}_2\text{O (s)} \rightarrow 2\text{NaAlO}_2 \cdot 4\text{H}_2\text{O (aq)} + 3\text{H}_2 (g) ]

常用试剂和条件: 氢氧化钠四水合物通常在各种条件下与酸、金属和非金属反应。 反应通常在室温或略微升高的温度下在水溶液中进行 {_svg_3}.

科学研究应用

Chemical Industry Applications

Sodium hydroxide tetrahydrate serves as a critical reagent in the chemical industry. Its primary applications include:

- Production of Sodium Salts : It is used to produce various sodium salts through neutralization reactions. This includes sodium sulfate and sodium hypochlorite, which are essential in many industrial processes .

- Synthesis of Organic Compounds : It acts as a strong base in organic synthesis, facilitating reactions such as esterification and transesterification. For instance, it is commonly employed in the production of biodiesel from triglycerides and methanol .

- Acid Neutralization : this compound is widely utilized for neutralizing acids in various chemical processes, ensuring safe handling and environmental compliance .

Food Processing Applications

In the food industry, this compound plays several important roles:

- Food Preparation : It is used for curing foods, enhancing flavors, and improving textures. For example, pretzels are boiled in a sodium hydroxide solution to develop their characteristic brown crust .

- Olive Processing : Sodium hydroxide is employed to remove the bitter compounds from olives during processing, making them palatable for consumption .

- Cleaning Agent : In beverage bottling plants, it is used for rinsing bottles and removing greasy impurities from equipment .

Water Treatment Applications

This compound is crucial in water treatment facilities:

- pH Regulation : It adjusts the pH levels of water to ensure safety for consumption and other uses. This process helps to neutralize acidic contaminants and maintain optimal conditions for water quality .

- Corrosion Control : By maintaining appropriate pH levels, sodium hydroxide helps prevent corrosion in pipes and storage tanks within water treatment systems .

Pharmaceutical Applications

The pharmaceutical industry also benefits from this compound:

- Drug Manufacturing : It is involved in the synthesis of active pharmaceutical ingredients (APIs) such as painkillers and anticoagulants. Its strong alkaline nature aids in various chemical reactions necessary for drug formulation .

- pH Adjustment : Sodium hydroxide is used to adjust the pH of pharmaceutical formulations to ensure stability and efficacy .

Case Study 1: Biodiesel Production

A study demonstrated that this compound effectively catalyzes the transesterification process for biodiesel production. The use of this compound resulted in high yields of fatty acid methyl esters (FAME), showcasing its efficiency compared to other catalysts like potassium hydroxide. The process involved mixing triglycerides with methanol in the presence of sodium hydroxide under controlled conditions, leading to successful conversion with minimal side reactions .

Case Study 2: Olive Processing

In olive processing, this compound was utilized to debitter olives effectively. The process involved soaking olives in a dilute sodium hydroxide solution, which facilitated the removal of oleuropein—a bitter compound—while preserving the fruit's texture and flavor. This method improved consumer acceptance and marketability of processed olives significantly .

作用机制

氢氧化钠四水合物主要通过其强碱性发挥作用。在水溶液中,它解离成钠离子 (Na⁺) 和氢氧根离子 (OH⁻)。氢氧根离子可以断裂蛋白质和其他有机分子中的化学键,导致它们的降解。 这种特性使氢氧化钠成为有效的清洁剂以及各种化学反应中的关键试剂 .

类似化合物:

氢氧化钾 (KOH): 与氢氧化钠类似,氢氧化钾是一种强碱,在类似的应用中使用。氢氧化钾在水中的溶解度更高,反应性也更强。

氢氧化钙 (Ca(OH)₂): 也称为熟石灰,氢氧化钙用于建筑、水处理以及作为pH调节剂。与氢氧化钠相比,它的水溶性更低。

氢氧化钠四水合物的独特性: 氢氧化钠四水合物因其在水中的高溶解度以及形成水合物的能力而具有独特性。 其强碱性和反应性使其成为各种化学过程和工业应用中的多功能化合物 .

相似化合物的比较

Comparison with Similar Tetrahydrate Compounds

Physical and Chemical Properties

Table 1: Comparative Properties of NaOH and Tetrahydrate Salts

Key Observations:

- Solubility: Tetrahydrate salts generally exhibit high solubility, facilitating homogeneous reaction conditions. NaOH’s exceptional solubility enables rapid pH shifts.

- Hydration Stability: Tetrahydrates lose crystallization water at elevated temperatures (e.g., Zn(NO₃)₂·4H₂O dehydrates at ~105°C), whereas NaOH remains stable up to 318°C .

Reactivity and Process Considerations

- NaOH in Precipitation: NaOH’s strong alkalinity ensures rapid deprotonation of metal aquo complexes, forming insoluble hydroxides (e.g., Zn(OH)₂ → ZnO). This contrasts with tetrahydrate salts, which require precise stoichiometric calculations to account for hydration water .

- Thermal Decomposition: Tetrahydrates like sodium perborate tetrahydrate (NaBO₃·4H₂O) decompose stepwise, releasing water and altering reaction pathways.

Research Findings and Case Studies

- ZnO Nanoparticle Synthesis (): NaOH (0.5 M) precipitated Zn²⁺ from zinc nitrate tetrahydrate (0.05 M) at pH 10, yielding nanoparticles with 20–50 nm diameters. The tetrahydrate’s solubility ensured uniform Zn²⁺ distribution, while NaOH controlled nucleation kinetics .

- Fe₃O₄ Nanoparticle Synthesis (): Equimolar FeCl₂·4H₂O and Fe(NO₃)₃·9H₂O reacted with NaOH under nitrogen, producing magnetite with 10–15 nm crystallite sizes. NaOH’s role in maintaining alkaline conditions was pivotal for Fe²⁺/Fe³⁺ co-precipitation .

化学反应分析

Dissolution and Ionization

In aqueous environments, NaOH·4H₂O dissolves and fully dissociates into sodium (Na⁺) and hydroxide (OH⁻) ions. The hydration water merges with the solvent, enhancing dissolution kinetics:

This ionization underpins NaOH’s strong alkalinity (pH ~13) .

Neutralization Reactions with Acids

NaOH·4H₂O reacts stoichiometrically with acids to form water and salts. For example:

-

With Hydrochloric Acid (HCl):

-

With Sulfuric Acid (H₂SO₄):

Neutralization efficiency remains comparable to anhydrous NaOH .

Reactions with Metals

At elevated temperatures (>500°C), NaOH·4H₂O reacts with metals like iron or aluminum:

-

With Iron (Fe):

This endothermic reaction produces metal oxides and hydrogen gas .

-

With Aluminum (Al):

The reaction is rapid and exothermic, forming sodium aluminate .

Reactivity with Acidic Oxides

NaOH·4H₂O neutralizes acidic oxides (e.g., CO₂, SO₂) to form salts:

This reaction is critical in carbon capture and industrial scrubbing .

Thermal Decomposition

Upon heating, NaOH·4H₂O loses water molecules, transitioning to anhydrous NaOH:

The anhydrous form then melts at 318°C .

Reaction with Ammonium Salts

Heating NaOH·4H₂O with ammonium salts (e.g., NH₄Cl) releases ammonia:

This reaction is utilized in laboratory ammonia generation .

Comparative Data: Anhydrous vs. Tetrahydrate NaOH

| Property | Anhydrous NaOH | NaOH·4H₂O |

|---|---|---|

| Molar Mass (g/mol) | 40.00 | 112.04 |

| Melting Point | 318°C | 65°C (decomposes) |

| Solubility (H₂O) | 111 g/100 mL (20°C) | 108 g/100 mL (20°C) |

| Enthalpy of Solution | −44.5 kJ/mol | −38.2 kJ/mol |

Key Research Findings

-

Thermodynamics : Hydration water reduces the exothermicity of dissolution compared to anhydrous NaOH .

-

Crystallinity : NaOH·4H₂O’s crystalline structure enhances stability in storage but lowers reactivity slightly versus anhydrous forms .

-

Industrial Use : Primarily employed in controlled environments where slow water release is advantageous, such as in specific polymer modifications .

常见问题

Basic Research Questions

Q. How can sodium hydroxide tetrahydrate be identified and distinguished from other hydrates in crystalline form?

- Methodological Answer : Utilize X-ray diffraction (XRD) to analyze crystal structures. This compound (β form) crystallizes in orthorhombic systems and exhibits distinct lattice parameters. Compare results with reference data for monohydrate (Cmcm space group) or anhydrous NaOH. Differential scanning calorimetry (DSC) can detect phase transitions, such as the exothermic β-to-α transformation at −20 °C . Hydrate identification is further supported by thermogravimetric analysis (TGA) to measure water loss profiles .

Q. What analytical techniques are recommended for quantifying this compound in mixed-phase systems?

- Methodological Answer : Titration with standardized hydrochloric acid (HCl) using phenolphthalein as an indicator is a baseline method. For higher precision, employ potentiometric titration to detect equivalence points, minimizing errors from colored or turbid solutions. Validate results with ion chromatography to resolve interference from carbonate species formed due to atmospheric CO₂ absorption .

Q. How does this compound’s solubility profile affect experimental design in aqueous reactions?

- Methodological Answer : The β-tetrahydrate is soluble in supercooled solutions at −26 °C but partially melts at −1.83 °C, requiring temperature-controlled environments. For reactions at room temperature, pre-dissolve the tetrahydrate in degassed water to avoid unintended phase changes. Monitor solution density (e.g., 1.829 g/cm³ for monohydrate) to confirm hydration state .

Advanced Research Questions

Q. How can contradictions in reported phase transition data for this compound be resolved?

- Methodological Answer : Discrepancies in metastable β-form stability arise from impurities and cooling rates. Replicate crystallization under inert atmospheres (N₂/Ar) to prevent CO₂ contamination. Use in situ Raman spectroscopy to track real-time structural changes during cooling. Compare exothermic transition enthalpies (6.5% volume increase) across studies to identify experimental variables .

Q. What synthesis parameters optimize this compound’s role in nanoparticle co-precipitation?

- Methodological Answer : In FeCo/rGO hybrid synthesis, use a molar ratio of 200:1 (NaOH:metal precursors) in ethylene glycol. Maintain alkaline pH >12 to ensure complete metal hydroxide precipitation. Control nucleation by adding NaOH tetrahydrate in 5 mL aliquots via syringe under stirring. Post-synthesis, wash nanoparticles with ethanol to remove unreacted NaOH .

Q. How does this compound purity impact enzymatic assay accuracy?

- Methodological Answer : Trace carbonate impurities (from hydration) can alter buffer pH. Pre-treat NaOH tetrahydrate with barium chloride to precipitate carbonate ions. For α-amylase assays, prepare a 5.3 M potassium sodium tartrate solution in 2 M NaOH, heated to 60 °C (without boiling) to ensure complete dissolution. Validate pH with a calibrated meter .

Q. What strategies mitigate this compound’s deliquescence during long-term storage?

- Methodological Answer : Store in airtight containers with desiccants (e.g., silica gel) under nitrogen. For lab use, aliquot small quantities into pre-weighed vials to minimize exposure. Monitor hydration state via Karl Fischer titration before critical experiments. Avoid storage below −20 °C to prevent β-to-α phase transitions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。